

Total Synthesis of Thaliporphine via Photocatalytic Coupling: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Thaliporphine	
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This document provides detailed application notes and experimental protocols for the total synthesis of the aporphine alkaloid **Thaliporphine**. The key strategic step in this synthetic route is a visible-light-mediated photocatalytic oxidative phenol coupling to construct the core biaryl framework of the aporphine scaffold. This methodology offers an efficient and scalable approach, minimizing the use of transition metals.

The synthesis commences with the construction of a key intermediate, (±)-Glaucine, which is then converted to **Thaliporphine**. The protocols provided are based on the work of Carson et al. in their synthesis of aporphine alkaloids and the subsequent conversion described by Rao and Lee.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the total synthesis of **Thaliporphine**.



Step No.	Reaction	Starting Materials	Key Reagents /Catalyst	Solvent	Reaction Time	Yield (%)
1	Photocatal ytic Oxidative Phenol Coupling	N- Phthaloyl- 3- hydroxytyr amine, Methyl 2- (4- hydroxyph enyl)acetat e	MesAcr ⁺ B F ₄ ⁻ (Photocatal yst), dtbbp	HFIP	96 h	up to 82%
2	Methylation of Phenols	Dimeric Phenol Product	lodometha ne, K ₂ CO ₃	Acetone	12 h	87%
3	Friedel- Crafts Cyclization	Methylated Dimer	Trifluoroac etic Anhydride, Trifluoroac etic Acid	DCM	1 h	Not Isolated
4	Phthalimid e Deprotectio n	Cyclized Intermediat e	Methylamin e	THF/Water	12 h	37% (over 2 steps)
5	Methylation and Reduction	6a,7- Dehydrono rglaucine	Paraformal dehyde, NaBH₃CN, HCI	Methanol	24 h	80%
6	Selective Demethylat ion	(±)- Glaucine	48% Hydrobrom ic Acid	N/A	30 min	~40%



Experimental Protocols Step 1: Photocatalytic Oxidative Phenol Coupling

This protocol describes the formation of the key dimeric intermediate via a photocatalytic oxidative phenol coupling.

Materials:

- N-Phthaloyl-3-hydroxytyramine
- Methyl 2-(4-hydroxyphenyl)acetate
- Mesityl-acridinium tetrafluoroborate (MesAcr+BF₄-)
- 2,6-di-tert-butylpyridine (dtbbp)
- Hexafluoroisopropanol (HFIP)
- Graduated cylinder or large surface area reaction vessel
- Blue LED light source (e.g., Kessil lamp, 427 nm)

Procedure:

- To a graduated cylinder, add N-Phthaloyl-3-hydroxytyramine (1.0 equiv), Methyl 2-(4-hydroxyphenyl)acetate (2.0 equiv), MesAcr⁺BF₄⁻ (0.05 equiv), and dtbbp (0.05 equiv).
- Add HFIP to achieve a concentration of 0.10 M with respect to the limiting reagent.
- Ensure the reaction mixture is open to the air to allow for optimal oxygen exposure.
- Irradiate the mixture with a blue LED light source at 35 °C for 96 hours.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the residue by column chromatography on silica gel to afford the desired ortho-para coupled dimer.[1]



Step 2-5: Synthesis of (±)-Glaucine

The following steps describe the conversion of the photocatalytically-derived dimer to (±)-Glaucine.

Protocol for Phenol Methylation:

- Dissolve the dimeric phenol product from Step 1 in acetone.
- Add potassium carbonate (K2CO3, 3.0 equiv) and iodomethane (3.0 equiv).
- Stir the mixture at room temperature for 12 hours.
- Filter the reaction mixture and concentrate the filtrate under reduced pressure.
- Purify the residue by flash chromatography to yield the methylated dimer.[1]

Protocol for Friedel-Crafts Cyclization and Deprotection:

- Dissolve the methylated dimer in dichloromethane (DCM).
- Cool the solution to 0 °C and add trifluoroacetic anhydride followed by trifluoroacetic acid.
- Stir the reaction for 1 hour at 0 °C.
- Quench the reaction with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with DCM, dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure. The crude cyclized intermediate is used directly in the next step.[1]
- Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water.
- Add methylamine and stir at room temperature for 12 hours.
- Concentrate the reaction mixture and purify by chromatography to yield 6a,7dehydronorglaucine.[1]

Protocol for Final Methylation and Reduction to (±)-Glaucine:



- To a solution of 6a,7-dehydronorglaucine in methanol, add paraformaldehyde and sodium cyanoborohydride (NaBH₃CN).
- Add concentrated hydrochloric acid (HCl) dropwise until the solution is acidic.
- Stir the reaction mixture at room temperature for 24 hours.
- Quench the reaction by adding a saturated solution of sodium bicarbonate until the solution is basic.
- Extract the mixture with DCM, dry the combined organic layers, and concentrate.
- Purify by column chromatography to afford (±)-Glaucine.[1]

Step 6: Conversion of (±)-Glaucine to (±)-Thaliporphine

This final step involves the selective demethylation of Glaucine to yield **Thaliporphine**.

Materials:

- (±)-Glaucine
- 48% Hydrobromic acid (HBr)

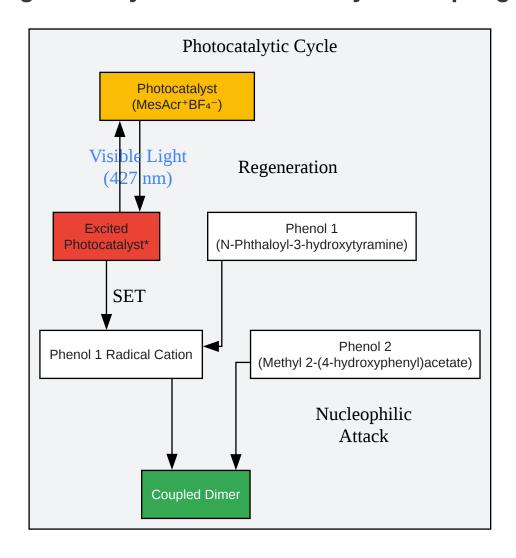
Procedure:

- Heat (±)-Glaucine with 48% aqueous hydrobromic acid at 100 °C for 30 minutes.
- Cool the reaction mixture and neutralize with a suitable base (e.g., ammonium hydroxide).
- Extract the product with an organic solvent (e.g., chloroform).
- Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by chromatography to yield (±)-**Thaliporphine**.

Visualizations



Signaling Pathway of the Photocatalytic Coupling



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Caption: Proposed mechanism for the photocatalytic oxidative phenol coupling.

Experimental Workflow for the Total Synthesis of Thaliporphine





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Caption: Overall workflow for the total synthesis of **Thaliporphine**.

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References

- 1. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors PMC [pmc.ncbi.nlm.nih.gov]
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